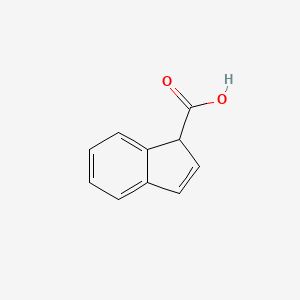

1H-indene-1-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-indene-1-carboxylic acid and its derivatives has been a topic of interest in recent years. For instance, a series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

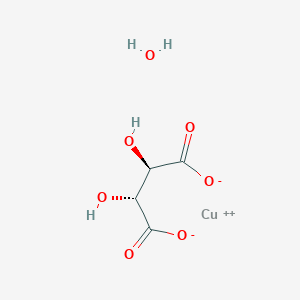

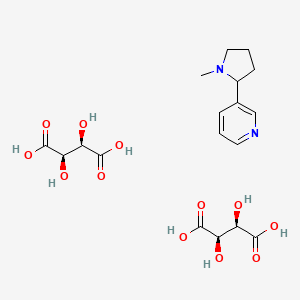

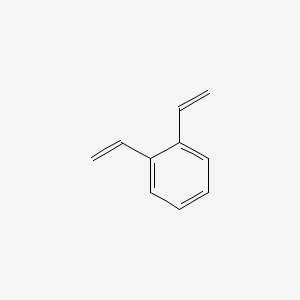

The molecular structure of this compound consists of a fused benzene and pyrrole ring system, with a carboxylic acid group attached to the benzene ring. The InChI key for this compound is KGWYICAEPBCRBL-UHFFFAOYSA-N.Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and can lead to a variety of products. For example, a series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . Other reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism of Isomerization

- Study: "Kinetics and Mechanism of the Isomerization of 1H-Indene-1-carboxylic Acid to 1H-Indene-3-carboxylic Acid in Aqueous Solution" by Andraos, Kresge, and Popik (1994) in the Journal of the American Chemical Society.

- Application: This research investigates the isomerization rates of this compound to its 3-carboxylic acid counterpart in various solutions. It provides insight into reaction mechanisms and equilibrium constants, essential for understanding chemical behaviors and reaction conditions of this compound in different environments. (Andraos et al., 1994).

Synthesis of Indene Derivatives

- Study: "Synthesis of diverse indene derivatives from 1-diazonaphthalen-2(1H)-ones via thermal cascade reactions" by Magar and Lee (2013) in Organic Letters.

- Application: This paper highlights a novel method for synthesizing functionalized indene derivatives, including this compound derivatives, through a catalyst-free thermal process. This is significant for creating various indene-based compounds for potential use in material science, pharmaceuticals, and organic chemistry. (Magar & Lee, 2013).

Acidic Properties and Tautomerism Studies

- Study: "Strong Acidity of Some Polycyclic Aromatic Compounds Annulated to a Cyclopentadiene Moiety" by Vianello and Maksić (2005) in the European Journal of Organic Chemistry.

- Application: This research examines the acidity of polycyclic aromatic compounds, including 1H-indene derivatives. It offers insights into their acidic properties and tautomerism, valuable for understanding their chemical reactivity and potential applications in various industrial and research settings. (Vianello & Maksić, 2005).

Corrosion Inhibition Studies

- Study: "Experimental and theoretical tools for corrosion inhibition study of mild steel in aqueous hydrochloric acid solution by new indanones derivatives" by Saady et al. (2018) in Materials Discovery.

- Application: The study explores the use of this compound derivatives as corrosion inhibitors for mild steel. This application is significant in materials science and engineering, particularly in protecting metals from corrosion in acidic environments. (Saady et al., 2018).

Molecular Conformation Studies

- Study: "Molecular conformation of the racemic indan derivative" by Doriguetto et al. (2009) in Structural Chemistry.

- Application: This paper focuses on the structural characterization of 1H-indene-1-carboxamide derivatives, contributing to the understanding of molecular conformations in crystallography and molecular design. (Doriguetto et al., 2009).

Safety and Hazards

Zukünftige Richtungen

The future directions for 1H-indene-1-carboxylic acid research could involve further exploration of its synthesis methods and potential applications. For instance, the development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, could be a promising area of research . Additionally, given the potential biological activities of similar compounds, further investigation into the medicinal applications of this compound could also be beneficial .

Wirkmechanismus

Target of Action

Indole derivatives, which are structurally similar to 1h-indene-1-carboxylic acid, have been found to interact with various biological targets, including cancer cells and microbes . They play a significant role in cell biology .

Mode of Action

It’s worth noting that indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYICAEPBCRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901141 | |

| Record name | NoName_211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58405-99-5, 5020-21-3 | |

| Record name | 1H-Indene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058405995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 1H-indene-1-carboxylic acid is C10H8O2, and its molecular weight is 160.17 g/mol.

A: While specific spectroscopic data is limited in the provided research, the presence of the carboxylic acid group (COOH) is confirmed by infrared spectroscopy through the observation of characteristic C=O and O-H stretching vibrations. [, ]

A: Research indicates that this compound exhibits higher thermal stability when mixed with novolak resins compared to polyhydroxystyrene resins. [] This difference in stability is attributed to the interaction between the acid and the respective resin structures.

A: this compound is generated through the photolysis of diazonaphthoquinone (DNQ) compounds in the presence of water. [, , ] This photochemical reaction is crucial in positive photoresist technology.

A: The formation of this compound significantly increases the solubility of the photoresist material in aqueous alkaline developers. [, , ] This solubility difference between exposed (containing the acid) and unexposed regions allows for the creation of patterned structures on substrates.

A: this compound, being more hydrophilic than its precursor DNQ, significantly enhances the dissolution rate of the photoresist in alkaline developers. [, ] This effect contributes to the high contrast and resolution achievable with positive photoresists.

A: In aqueous acidic solutions, the equilibrium constant (K) is approximately 200, favoring 1H-indene-3-carboxylic acid. [] In basic solutions, the equilibrium constant is around 100, still favoring the 3-carboxylic acid isomer.

ANone: this compound derivatives can be synthesized through various methods:

- Bromination and dehydrobromination: Starting from the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, monobromination followed by dehydrobromination using DBU can yield the desired products. []

- Friedel-Crafts alkylation: Reactions of aromatic derivatives with specific 1,4-dicarbonyl-2,3-ethylenic compounds like 5-hydroxy- or 5-chloro-2,5-dihydro-2-furanones provide another pathway to these compounds. []

A: Synthesizing derivatives allows researchers to explore structure-activity relationships and potentially identify compounds with improved properties for various applications. For instance, novel urea derivatives have been synthesized and evaluated for their anticancer activity. []

ANone: While primarily known for its role in photoresists, derivatives of this compound are being explored for other applications. For example:

- Anticancer agents: New urea derivatives incorporating the this compound scaffold have shown promising anticancer activity against human neuroblastoma and colon carcinoma cell lines. []

- Antithrombotic and antiplatelet drugs: Certain derivatives of this compound, particularly those with modifications at the 5-position, are being investigated for their potential as antithrombotic and antiplatelet agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)